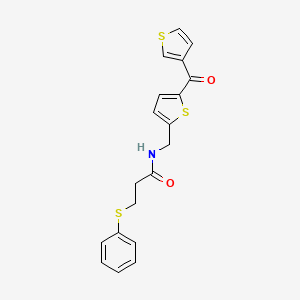

3-(phenylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S3/c21-18(9-11-24-15-4-2-1-3-5-15)20-12-16-6-7-17(25-16)19(22)14-8-10-23-13-14/h1-8,10,13H,9,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPPRSUTUGXUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(phenylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a member of the thiophene derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a phenylthio group and a thiophene moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that thiophene derivatives often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of This compound have been explored in several studies.

Antimicrobial Activity

In vitro studies have demonstrated that thiophene-based compounds can inhibit the growth of various bacterial strains. For instance, compounds containing thiophene rings have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiophene derivatives have also been investigated for their potential anticancer effects. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation.

- Induction of reactive oxygen species (ROS).

- Modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various thiophene derivatives, including the target compound, on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antimicrobial potential.

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 3-(phenylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide involves multi-step organic transformations, primarily focusing on:

-

Amide bond formation between a propanamide derivative and a thiophene-containing amine.

-

Thioether linkage introduction via nucleophilic substitution or oxidative coupling.

Key Steps (from analogous compounds in):

-

Sulfonamide/amide coupling : Activation of the carboxylic acid group (e.g., via thionyl chloride) followed by reaction with the amine-substituted thiophene.

-

Thiophene functionalization : Introduction of the thiophene-3-carbonyl group via Friedel-Crafts acylation or cross-coupling.

Example Reaction Pathway

Amide Group

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions yield 3-(phenylthio)propanoic acid and the corresponding amine .

-

Reduction : LiAlH₄ reduces the amide to a tertiary amine (uncommon due to steric hindrance) .

Thioether (Phenylthio Group)

Thiophene Moieties

-

Electrophilic Substitution :

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ .

Oxidative Cross-Coupling Reactions

The phenylthio group participates in iodine-catalyzed oxidative coupling with alcohols (e.g., methanol, benzyl alcohol) under mild conditions :

General Protocol

-

Catalyst : I₂ (20 mol%)

-

Solvent : 2 wt% TPGS-750-M/H₂O

-

Temperature : 60°C

Mechanism :

-

I₂ oxidizes the α-amino ketone intermediate to a radical cation.

Spectroscopic Characterization

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (TGA data in).

-

Photodegradation : UV exposure in solution leads to thiophene ring cleavage (monitored via HPLC).

Reaction Optimization Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Variations

The compound’s core structure shares similarities with several analogs (Table 1):

¹The target compound’s molecular formula is inferred from structurally similar analogs in and .

Key Observations :

- Heterocyclic Diversity: The target compound’s bis-thiophene motif distinguishes it from oxadiazole (), thiadiazole (), and sulfonyl-containing () analogs.

- Substituent Effects: The tetrahydro-2H-pyran group in introduces hydrophobicity, while the 4-methoxyphenoxy group in adds hydrogen-bonding capability. These modifications influence solubility and bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

²The phenylthio and bis-thiophene groups likely reduce aqueous solubility compared to sulfonyl or methoxy-substituted analogs.

Q & A

Q. What are the recommended synthetic routes for 3-(phenylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Utilize a multi-step synthesis involving sequential coupling of phenylthio groups with thiophene-carbonyl intermediates. For example, employ a nucleophilic substitution reaction between a thiophene-methylamine derivative and a phenylthio-propanoyl chloride under mild basic conditions (e.g., triethylamine in DMF/water mixtures).

- Optimize reaction parameters:

- Stoichiometry : 1.2:1 molar ratio of thiophene precursor to phenylthio reactant.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use Pd(PPh₃)₄ (5 mol%) for cross-coupling steps to enhance efficiency .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (mass error <2 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm solid-state packing .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) at 1–100 µM concentrations.

- Cell Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure.

- Solubility Assessment : Prepare stock solutions in DMSO (≤0.1% final concentration) and validate in PBS for in vitro compatibility .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental solubility data?

Methodological Answer:

- Computational Refinement : Apply COSMO-RS simulations with adjusted dielectric constants (ε=30–40) to better model solvent interactions.

- Experimental Validation : Use nephelometry to quantify solubility limits in aqueous-organic mixtures.

- Polymorph Screening : Conduct powder XRD to identify crystalline forms affecting solubility profiles .

Q. How can researchers investigate metabolic stability in preclinical models?

Methodological Answer:

- Hepatic Microsome Assays : Incubate compound (10 µM) with human/rat liver microsomes (1 mg/mL protein) and NADPH-regenerating systems. Monitor depletion via LC-MS/MS over 60 minutes.

- Kinetic Analysis : Calculate intrinsic clearance (CL₍ᵢₙₜ₎) using Michaelis-Menten parameters.

- Species Comparison : Compare half-lives (t₁/₂) across models to predict interspecific metabolic differences .

Q. What environmental fate studies are required for ecotoxicological profiling?

Methodological Answer:

- Degradation Studies : Follow OECD 307 guidelines for aerobic soil degradation (40% water-holding capacity, 20°C). Monitor parent compound and metabolites via QTOF-MS/MS.

- Bioaccumulation Potential : Determine logKₒw via shake-flask experiments. Values >3.0 indicate high bioaccumulation risk.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., IR vs. NMR) be addressed during structural validation?

Methodological Answer:

- Cross-Technique Calibration : Align NMR-derived proton counts with IR functional group assignments (e.g., confirm absence of C=O in NMR if IR suggests degradation).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals.

- Dynamic Light Scattering (DLS) : Check for aggregation in solution that may skew spectral interpretations .

Experimental Design Considerations

Q. What controls are essential for pharmacological mechanism-of-action studies?

Methodological Answer:

- Positive Controls : Include known inhibitors (e.g., staurosporine for apoptosis assays).

- Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1%).

- Off-Target Panels : Screen against unrelated enzymes (e.g., phosphatases) to confirm specificity .

Advanced Mechanistic Studies

Q. How can researchers elucidate the compound’s interaction with biological targets at the atomic level?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with cryo-EM or X-ray structures of target proteins (e.g., kinases).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) in real time.

- Alanine Scanning Mutagenesis : Identify critical binding residues in the target protein .

Long-Term Stability Assessment

Q. What protocols ensure reliable evaluation of the compound’s stability under storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.